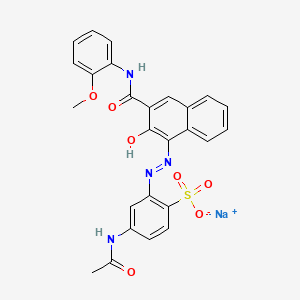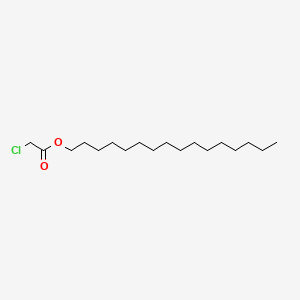
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt: is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes multiple functional groups, such as acetyl, hydroxy, carbamoyl, methoxy, and sulfanilic acid, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt typically involves a multi-step process that includes the following key steps:
Diazotization: The process begins with the diazotization of sulfanilic acid. This involves treating sulfanilic acid with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthylamine under alkaline conditions to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound using acetic anhydride (Ac2O) to introduce the acetyl group.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions with biomolecules, contributing to its overall activity.
Comparison with Similar Compounds
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt: can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye with similar structural features but different applications.
Congo Red: An azo dye used in histology and as an indicator.
Sudan III: A lipid-soluble azo dye used for staining in biological studies.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
| 72269-59-1 | |
Molecular Formula |
C26H21N4NaO7S |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
sodium;4-acetamido-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H22N4O7S.Na/c1-15(31)27-17-11-12-23(38(34,35)36)21(14-17)29-30-24-18-8-4-3-7-16(18)13-19(25(24)32)26(33)28-20-9-5-6-10-22(20)37-2;/h3-14,32H,1-2H3,(H,27,31)(H,28,33)(H,34,35,36);/q;+1/p-1 |
InChI Key |
NSVMAAKMLFYIGG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)

